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An in-depth comparison of clinical trial outcomes for Diazoxide Choline Controlled-Release

(DCCR) tablets in the treatment of Prader-Willi Syndrome (PWS), a rare and complex genetic

disorder characterized by hyperphagia, an insatiable hunger. This guide is intended for

researchers, scientists, and drug development professionals, providing a comprehensive

overview of the available clinical data, experimental protocols, and the underlying mechanism

of action of this investigational therapy.

Executive Summary
Diazoxide choline, a novel controlled-release formulation of diazoxide, has been the subject

of extensive clinical investigation for its potential to address the hallmark symptom of PWS—

hyperphagia. Clinical trials, including a pivotal Phase 3 study (DESTINY PWS, C601) and its

open-label extension (C602), have explored the efficacy and safety of DCCR in patients with

PWS. While the Phase 3 trial did not meet its primary endpoint for the overall population,

statistically significant improvements in hyperphagia were observed in a prespecified subgroup

of patients with severe hyperphagia.[1][2][3] Furthermore, significant positive changes were

noted in key secondary endpoints, including reductions in body fat mass and improvements in

the Clinical Global Impression of Improvement (CGI-I) score. Long-term data from the open-

label extension study suggest sustained and clinically meaningful reductions in hyperphagia

and improvements in other disease-related aspects.[4]
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Diazoxide choline acts as a potent activator of ATP-sensitive potassium (KATP) channels.[5]

[6] In the context of PWS, its therapeutic effect is believed to stem from its ability to cross the

blood-brain barrier and modulate neuronal activity in the hypothalamus, a key region for

appetite regulation.[7] By activating KATP channels in neuropeptide Y (NPY) and agouti-related

protein (AgRP) neurons, DCCR is thought to reduce the secretion of these potent appetite-

stimulating neuropeptides, thereby mitigating hyperphagia.[7][8]
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Mechanism of Action of Diazoxide Choline in PWS.

Cross-Study Comparison of Clinical Trial Outcomes
The following tables summarize the key quantitative data from the major clinical trials of

Diazoxide choline in PWS.

Table 1: Phase 3 Clinical Trial (DESTINY PWS - C601) -
Primary and Key Secondary Endpoints
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Outcome
Measure

DCCR Group Placebo Group p-value Citation

Primary

Endpoint:

Change in

Hyperphagia

(HQ-CT Score)

Overall

Population
-5.94 -4.27 0.1983 [3][7][9]

Subgroup with

Severe

Hyperphagia

(HQ-CT > 22)

-9.67 -4.26 0.012 [3][7][9]

Key Secondary

Endpoints

Clinical Global

Impression of

Improvement

(CGI-I)

- - 0.029 [7][9]

Reduction in

Body Fat Mass

(kg)

-0.80 +0.25 0.023 [7]

HQ-CT: Hyperphagia Questionnaire for Clinical Trials. A decrease in score indicates

improvement. CGI-I: Clinical Global Impression of Improvement. Assessed by the investigator.

Table 2: Open-Label Extension Study (C602) - Long-Term
Hyperphagia Improvement
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Timepoint
Mean Change from
Baseline in HQ-CT Score

Citation

3 Months (Placebo crossover

from C601)

Similar to DCCR group at 3

months in C601
[3]

6 Months (DCCR subjects from

C601)
-11.7 (-48% reduction)

Up to 3 Years
Sustained and clinically

meaningful improvements
[4]

Table 3: Phase 2 Clinical Trial - Key Efficacy Outcomes
Outcome Measure Result p-value Citation

Reduction in

Hyperphagia (after 10

weeks)

Statistically significant 0.006 [10]

Reduction in

Aggressive Behaviors

57.1% reduction in

subjects displaying

aggression

0.01 [10]

Reduction in Fat Mass -1.58 kg 0.02 [10]

Increase in Lean Body

Mass
+2.26 kg 0.003 [10]

Experimental Protocols
A standardized approach was generally followed for the pivotal clinical trials of DCCR in PWS.

DESTINY PWS (C601) - Phase 3 Trial
Study Design: A 13-week, randomized, double-blind, placebo-controlled study.[9][11]

Patient Population: 127 participants with genetically confirmed PWS, aged 4 years and older.

[3][9][11]
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Intervention: Once-daily oral administration of Diazoxide Choline Controlled-Release

(DCCR) tablets or placebo.[3][12]

Primary Outcome Measure: Change from baseline in the total score of the Hyperphagia

Questionnaire for Clinical Trials (HQ-CT).[3][11]

Key Secondary Outcome Measures: Clinical Global Impression of Improvement (CGI-I) as

assessed by the investigator, and change in body fat mass measured by DXA scan.[11]
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Workflow of the DESTINY PWS (C601) Phase 3 Trial.

C602 - Open-Label Extension Study
Study Design: An open-label, safety extension study for patients who completed the C601

trial.

Patient Population: 115 subjects who completed the C601 study.

Intervention: All participants received DCCR treatment.[2]
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Objective: To evaluate the long-term safety and efficacy of DCCR.

Safety and Tolerability
Across the clinical trials, DCCR was generally well-tolerated.[9][11] The most common

treatment-emergent adverse events were mild to moderate in severity.[10] In the Phase 3 trial,

83.3% of participants in the DCCR group experienced a treatment-emergent adverse event

compared to 73.8% in the placebo group; this difference was not statistically significant.[9][11]

Conclusion
The clinical trial program for Diazoxide choline in Prader-Willi Syndrome has provided

valuable insights into its potential as a therapeutic agent for managing hyperphagia and other

challenging aspects of the disorder. While the primary endpoint was not met in the overall

population of the pivotal Phase 3 study, the significant improvements observed in patients with

severe hyperphagia and in key secondary endpoints are promising.[3][7][9] Furthermore, the

long-term data from the open-label extension study suggest durable and clinically meaningful

benefits.[4] These findings underscore the importance of further investigation and highlight the

potential of DCCR to address a significant unmet medical need in the PWS community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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